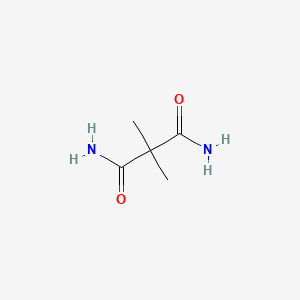

2,2-Dimethylmalonamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYLMOVCPMNHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299868 | |

| Record name | 2,2-dimethylpropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41882-44-4 | |

| Record name | 41882-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethylpropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,2 Dimethylmalonamide and Its Functionalized Derivatives

Direct Synthesis Approaches for the 2,2-Dimethylmalonamide Core

The formation of the fundamental this compound structure relies on creating two amide bonds from a central 2,2-dimethylmalonyl precursor.

A primary and straightforward route to this compound involves the direct amidation of 2,2-dimethylmalonic acid or, more commonly, its diester derivatives like dimethyl 2,2-dimethylmalonate. The diester is a versatile organic compound often synthesized via the esterification of 2,2-dimethylmalonic acid with an alcohol, such as methanol. google.com This esterification can be catalyzed by acids like p-toluenesulfonic acid or sodium bisulfate monohydrate. google.com

Once the diester, for instance, dimethyl 2,2-dimethylmalonate, is obtained, it can undergo amidation. This typically involves reacting the diester with ammonia (B1221849) or an appropriate amine source. The reaction proceeds through nucleophilic acyl substitution, where the nitrogen nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the amide bond. This process is repeated for the second ester group to yield the final diamide (B1670390). While direct reaction with ammonia is feasible, the use of activating agents or conversion of the carboxylic acid to a more reactive acyl chloride can facilitate the reaction.

| Precursor | Reagents | Catalyst | Conditions | Product | Yield |

| 2,2-Dimethylmalonic Acid | Methanol, Cyclohexane | p-Toluenesulfonic Acid | 70-75°C, 2h | Dimethyl 2,2-dimethylmalonate | 95% |

| 2,2-Dimethylmalonic Acid | Methanol, Cyclohexane | Sodium Bisulfate Monohydrate | 70-75°C, 2-4h | Dimethyl 2,2-dimethylmalonate | 96% |

| Ethyl Dimethylmalonate | 2,2-Dimethyl-1,3-propanediol | Dibutyltin Dibutoxide | 150°C, then 80°C under vacuum | 2,2-Dimethyl-1,3-propylene dimethylmalonate | Not specified |

This table presents data on the synthesis of a key precursor, dimethyl 2,2-dimethylmalonate, which is subsequently used for amidation. google.comitb.ac.id

An alternative strategy for synthesizing the malonamide (B141969) core involves precursors containing a nitrile group, such as malononitrile (B47326) derivatives. These routes often leverage the reactivity of the nitrile group, which can be hydrolyzed to an amide under acidic or basic conditions. For the synthesis of this compound, a suitably substituted 2,2-dimethylmalononitrile precursor would be required.

More complex, multi-component reactions can also be employed. For example, a one-pot, five-component condensation reaction has been described for the synthesis of malonamide derivatives involving an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine. researchgate.net This approach involves the nucleophilic attack of isocyanides on arylidene malononitriles, followed by a subsequent attack from a malonamide intermediate generated in situ. researchgate.net While this specific example leads to more complex structures, the principle of building the malonamide scaffold from nitrile-containing building blocks is a key aspect of this synthetic strategy. Another relevant synthesis involves the reaction of malonamide nitrile with bromine and hydrogen peroxide to produce 2,2-dibromo-2-malonamidenitrile, demonstrating the utility of malonamide nitrile as a starting material. google.com

Synthesis of N-Substituted this compound Derivatives

The functionalization of the amide nitrogen atoms opens a vast chemical space for creating derivatives with tailored properties. These N-substituted derivatives are central to many of the compound's applications.

The most common method for preparing N-substituted 2,2-dimethylmalonamides is the condensation of a 2,2-dimethylmalonic acid derivative with primary or secondary amines. Starting with dimethyl 2,2-dimethylmalonate, reaction with a desired amine (R-NH₂) or dialkylamine (R₂NH) will yield the corresponding N-substituted or N,N'-disubstituted this compound.

Various synthetic methods can be employed to facilitate this transformation. For instance, modifying reaction time and temperature in the reaction of 2,2‐dimethyl‐N,N′‐dimesityl‐propanediamide with Ti(NMe₂)₄ can produce distinct titanium amide malonamides. researchgate.net Michael addition reactions are also utilized, where a malonamide like N¹,N³-di(pyridin-2-yl)malonamide reacts with α,β-unsaturated ketones to yield more complex derivatives. researchgate.net These methods highlight the modularity of synthesizing N-substituted malonamides, where the properties of the final molecule can be fine-tuned by selecting the appropriate amine.

| Malonamide Precursor | Reactant | Catalyst/Mediator | Solvent | Product Type |

| N¹,N³-di(pyridin-2-yl)malonamide | α,β-Unsaturated Ketones | DBU | DCM | Michael Adduct Derivatives |

| Diamide | Dibenzalacetones | DBU | DCM | Cyclohexane-1,1-dicarboxamide Derivatives |

This table showcases examples of reactions used to create complex N-substituted malonamide derivatives. researchgate.net

The synthesis of chiral this compound derivatives, where stereogenic centers are introduced, is crucial for applications in asymmetric catalysis and medicinal chemistry. This can be achieved through several stereoselective strategies.

One approach involves using chiral amines during the amidation step. Condensing dimethyl 2,2-dimethylmalonate with an enantiomerically pure amine introduces a chiral moiety directly onto the amide nitrogen. Another powerful strategy is the use of asymmetric reactions catalyzed by chiral catalysts. For example, asymmetric allylic alkylation of prochiral fluorine-containing nucleophiles has been shown to be an efficient method for synthesizing chiral molecules with vicinal stereogenic centers. nih.gov Similarly, engineered carbene transferases have been developed for highly stereoselective olefin cyclopropanation to produce cyclopropylphosphonates with excellent diastereoselectivity and enantioselectivity. rochester.edu While not directly applied to this compound in the cited literature, these advanced stereoselective methods represent the frontier for creating chiral malonamide derivatives. The development of routes for the highly stereoselective synthesis of (Z)-2-oxyenamides, which are versatile building blocks, further underscores the potential for creating stereodefined malonamide structures. researchgate.netchemrxiv.org

Incorporating fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The synthesis of fluorinated this compound derivatives can be achieved by using fluorinated starting materials or by introducing fluorine in a later synthetic step.

One common method is to synthesize the derivatives from fluorinated precursors, such as a fluorinated amine, in the condensation step. mdpi.com Alternatively, direct fluorination reactions can be employed. For example, a one-pot approach to fluorinated amides has been reported that proceeds via an N-perfluoroalkylation of nitrosoarenes, followed by a controllable oxy/thiodefluorination. nih.gov Asymmetric electrophilic fluorination using chiral catalysts is another sophisticated method to introduce fluorine stereoselectively. nih.gov The synthesis of multiply fluorinated analogs of N-acetyl-D-glucosamine and D-galactosamine often involves nucleophilic deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride), showcasing a powerful tool for introducing fluorine. beilstein-archives.orgbeilstein-journals.org These strategies allow for the precise placement of fluorine atoms, enabling the creation of this compound derivatives with unique properties for various applications.

Synthesis of C-Substituted this compound Derivatives

The introduction of substituents onto the central carbon atom of the malonamide scaffold is a key strategy for creating functionalized derivatives. However, direct substitution on the C2-position of this compound is not a common synthetic route. Instead, the gem-dimethyl group and other C-substituents are typically introduced at the malonic ester stage before conversion to the final amide.

Strategies for Alkyl and Aryl Substituent Introduction on the Central Carbon

The alkylation and arylation of malonic esters are well-established methods that serve as the foundation for producing C-substituted this compound precursors.

Alkylation: The C-alkylation of dialkyl malonates is a standard procedure, often carried out using a base to deprotonate the acidic α-carbon, followed by reaction with an alkyl halide. google.com Phase-transfer catalysts can be employed to facilitate this reaction, particularly in processes involving reagents like potassium carbonate. google.com By selecting appropriate alkylating agents, a wide variety of alkyl groups can be introduced onto the malonate precursor before subsequent dimethylation and amidation steps.

Arylation: The introduction of aryl substituents can be achieved through modern cross-coupling techniques. Direct C-H arylation has emerged as an atom-efficient and environmentally favorable method for forming C-C bonds between two heteroaryls, often catalyzed by transition metals. rsc.org This approach avoids the need for pre-functionalization of the starting materials. rsc.org Iron-catalyzed cross-coupling reactions of glycosyl halides with organometallic reagents have also been developed, demonstrating the potential for creating complex aryl-substituted structures. kyoto-u.ac.jp These arylation strategies can be adapted for malonate precursors to generate aryl-substituted scaffolds prior to gem-dimethylation.

Methods for Geminal Dimethylation

The defining geminal dimethyl group of this compound is typically installed at the malonic ester stage through sequential alkylation.

The process involves a double alkylation of a malonic ester, such as diethyl malonate, using a methylating agent like methyl iodide. The reaction is performed in the presence of a strong base (e.g., sodium ethoxide) to facilitate the deprotonation of the α-carbon. After the first methylation, a second equivalent of base and methyl iodide is used to introduce the second methyl group, resulting in diethyl 2,2-dimethylmalonate. This dialkylated ester is the direct precursor that is subsequently converted to this compound via amidation. While direct geminal dimethylation of ketones has been reported using reagents like dimethyltitanium dichloride, this method is not standard for malonamides. rsc.org The gem-dimethyl group is noted to play a significant role in polymer chemistry, for instance by enabling controlled ring-opening polymerization and stabilizing polymer backbones. amazonaws.com

Catalyst-Assisted Synthetic Pathways for Complex this compound Architectures

Catalysts play a crucial role in transforming this compound precursors into complex cyclic and macrocyclic structures with significant applications in asymmetric synthesis and materials science.

Cyclization Reactions for Azetidine-2,4-dione Formation

Azetidine-2,4-diones, structural isomers of β-lactams, are four-membered heterocyclic compounds that can be synthesized from N-substituted this compound precursors. nih.gov These reactions often require specific catalytic or photochemical activation.

An improved, high-yield synthesis of N-aryl azetidine-2,4-diones has been developed, which can then undergo selective ring-opening reactions with primary amines to form polymalonamides. researchgate.net For aliphatic derivatives, which are difficult to synthesize via traditional ketene-isocyanate cycloadditions, a photochemical cyclization process has been developed to prepare N,N′-alkylene bis(3,3-dimethylazetidine-2,4-dione)s. acs.org Other synthetic routes to the broader azetidine (B1206935) ring system include copper-catalyzed photoinduced radical cyclizations of ynamides and gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govnih.gov

Below is a table summarizing synthetic pathways to azetidine derivatives.

Table 1: Synthetic Methods for Azetidine Ring Formation| Method | Precursor Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Thermal/Photochemical Cyclization | N-substituted malonamide derivatives | Heat or UV light | N-alkyl/aryl azetidine-2,4-diones |

| Copper-Catalyzed Radical Cyclization | Iodoethyl-ynamides | [Cu(bcp)DPEphos]PF₆, visible light | Functionalized azetidines |

| Gold-Catalyzed Oxidative Cyclization | N-propargylsulfonamides | Gold catalyst, oxidant | Azetidin-3-ones |

Preparation of Bis(oxazoline) Ligands from this compound Precursors

Bis(oxazoline) (BOX) ligands are a class of privileged, C2-symmetric chiral ligands widely used in asymmetric catalysis. wikipedia.org The synthesis of these ligands often starts from malonate-type precursors, which can be considered derivatives of the this compound scaffold.

The general synthesis involves the cyclization of a 2-amino alcohol with a dicarboxylic acid or dinitrile compound. wikipedia.org For BOX ligands, the process typically involves the condensation of a precursor like diethyl malonimidate dihydrochloride (B599025) with a chiral amino alcohol, such as (1R,2S)-(+)-cis-1-amino-2-indanol. orgsyn.org This one-step synthesis is convenient and introduces chirality into the ligand structure via the amino alcohol, which is often derived from readily available amino acids. wikipedia.orgchemeurope.com These ligands, in complex with metals like copper, are highly effective catalysts for a range of asymmetric reactions, including cyclopropanation and Diels-Alder reactions. wikipedia.orgnih.gov

The following table outlines a typical synthesis of a BOX ligand from a malonate-related precursor.

Table 2: Example Synthesis of a Bis(oxazoline) Ligand| Step | Reactants | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Condensation/Cyclization | Diethyl malonimidate dihydrochloride, (1R,2S)-(+)-cis-1-amino-2-indanol | Dichloromethane | 45 °C, 18 h | Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane | 70% |

Coordination Chemistry of 2,2 Dimethylmalonamide As a Ligand System

Fundamental Coordination Mechanisms and Binding Modes with Metal Ions

The coordination behavior of 2,2-dimethylmalonamide is primarily dictated by the presence of two carbonyl groups, which act as Lewis basic sites, and the steric influence of the two methyl groups on the central carbon atom.

Influence of Ligand Protonation on Coordination Site Selectivity

The coordination of this compound is sensitive to the pH of the medium. Under acidic conditions, the amide oxygen atoms can be protonated. This protonation reduces the electron-donating ability of the carbonyl groups, thereby weakening their coordination to metal ions. The extent of protonation and its effect on coordination site selectivity is dependent on the acidity of the solution and the nature of the metal ion. In general, protonation of the ligand can lead to a decrease in the stability of the metal complex.

Coordination with Actinide and Lanthanide Series Elements

The coordination chemistry of this compound and its derivatives with f-block elements is of particular interest due to their potential applications in nuclear fuel reprocessing and radioactive waste management.

Complex Formation with Trivalent Lanthanides (e.g., Eu(III), Nd(III), Cm(III))

This compound and its analogs form stable complexes with trivalent lanthanide ions. Studies on the complexation of Eu(III) with a series of alkyl-substituted malonamides, including a 2,2-dimethyl substituted derivative, have provided insights into the factors governing complex stability. The formation constants are influenced by both steric and electronic effects of the substituents on the ligand.

For instance, the complexation of Eu(III) with N,N,N′,N′-tetrahexyl-2,2-dimethylmalonamide (DMeTHMA) has been studied in acetonitrile. The stability of this complex is part of a trend observed for a series of malonamides, where substitution on the central carbon atom affects the formation constants.

| Ligand | Metal Ion | Log β1 | Log β2 | Log β3 |

| N,N,N′,N′-tetrahexyl-2-methylmalonamide (MeTHMA) | Eu(III) | 4.55 | 8.12 | 11.2 |

| N,N,N′,N′-tetrahexylmalonamide (THMA) | Eu(III) | 4.30 | 7.78 | 10.7 |

| N,N,N′,N′-tetrahexyl-2,2-dimethylmalonamide (DMeTHMA) | Eu(III) | 3.98 | 7.21 | 9.8 |

Data sourced from studies on alkyl-substituted malonamides in acetonitrile.

The data indicates that increasing the steric bulk on the central carbon atom, as in the case of the 2,2-dimethyl derivative, leads to a decrease in the stability of the Eu(III) complexes. This is attributed to increased steric hindrance around the metal center.

Complex Formation with Actinides (e.g., Am(III), U(VI), Np(IV), Np(VI), Pu(IV))

The interaction of this compound with actinide ions is a critical area of research, though detailed structural and thermodynamic data for this specific ligand are limited. However, studies on the coordination of other malonamides with actinides provide valuable insights.

Americium(III): The coordination chemistry of Am(III) is often compared to that of the trivalent lanthanides due to their similar ionic radii and charge. It is expected that this compound would form complexes with Am(III) in a manner analogous to its coordination with Eu(III). The stability of such complexes would likely be influenced by the same steric and electronic factors.

Uranium(VI): The uranyl ion, UO₂²⁺, is a linear cation that coordinates ligands in its equatorial plane. Malonamides are known to form stable complexes with U(VI). The bidentate coordination of this compound would occur in the equatorial plane of the uranyl ion, with the carbonyl oxygen atoms binding to the uranium center.

Neptunium(IV) and Plutonium(IV): Tetravalent actinides like Np(IV) and Pu(IV) are highly charged and have a strong tendency to form complexes. Malonamides are effective extractants for these ions from acidic media. It is anticipated that this compound would coordinate to Np(IV) and Pu(IV) in a bidentate fashion, forming stable chelate structures.

Neptunium(VI): Similar to U(VI), Np(VI) exists as the linear neptunyl ion, NpO₂²⁺. The coordination of this compound would be expected to take place in the equatorial plane of the neptunyl unit.

While specific structural and stability data for the complexes of this compound with these actinides are not extensively documented in the literature, the general principles of malonamide (B141969) coordination provide a strong basis for predicting their behavior.

Stoichiometry and Stability Constants of Metal-2,2-Dimethylmalonamide Complexes

The formation of metal complexes with this compound in solution is governed by equilibrium principles, and the stability of these complexes is quantified by their stability constants. These constants, typically determined through potentiometric titrations or spectrophotometric methods, provide insight into the strength of the metal-ligand interactions. The stoichiometry of these complexes, which refers to the ratio of metal ions to ligands, is also a critical aspect of their characterization.

M + nL ⇌ MLn

βn = [MLn] / ([M][L]n)

While specific stability constants for this compound complexes are not abundantly available in the literature, studies on similar bidentate amide-containing ligands provide a framework for understanding their behavior. For instance, potentiometric studies on Ni(II) complexes with various amino acids and other bidentate ligands have been extensively reported, showing the formation of 1:1, 1:2, and sometimes 1:3 metal-ligand species in solution. slideshare.netgcnayanangal.com The stability of these complexes is influenced by factors such as the nature of the metal ion, the basicity of the ligand's donor atoms, and chelate ring size.

Table 1: Representative Stability Constants of Ni(II) and Pd(II) Complexes with Bidentate Ligands

| Metal Ion | Ligand | log β₁ | log β₂ | Method | Reference |

| Ni(II) | Glycine | 5.55 | 10.19 | Potentiometry | ijnc.ir |

| Ni(II) | Adenine | 3.01 | 5.38 | Potentiometry | slideshare.net |

| Pd(II) | Glycine | - | - | Potentiometry | airo.co.in |

| Pd(II) | Alanine | 10.89 | - | Potentiometry | nih.gov |

Note: This table provides context with related ligands as specific data for this compound was not found.

Coordination with Transition Metal Ions

This compound has been shown to coordinate with a range of transition metal ions, leading to the formation of complexes with interesting structural and electronic properties. The coordination typically occurs through the carbonyl oxygen atoms of the amide groups, forming a six-membered chelate ring with the metal center.

Nickel(II) is a d⁸ transition metal ion known to form a variety of coordination complexes with different geometries, including octahedral and square planar. The reaction of this compound with nickel(II) salts can lead to the formation of monomeric or polymeric structures depending on the reaction conditions and the presence of other coordinating species.

A notable example of a complex involving a derivative of this compound is a bis(μ-hydroxide)-dinickel species supported by a dicarboxamidate ligand. This complex has been synthesized and characterized, revealing a dinuclear structure where two nickel centers are bridged by two hydroxide (B78521) groups. The this compound derivative acts as a supporting ligand, coordinating to the nickel ions and stabilizing the dinuclear core. Such complexes are of interest due to their relevance to the active sites of some metalloenzymes.

While detailed studies on a wide range of simple nickel-2,2-dimethylmalonamide complexes are limited, the principles of nickel(II) coordination chemistry suggest that complexes with stoichiometries such as [Ni(this compound)₂(H₂O)₂]²⁺ are plausible, where the ligand acts as a bidentate chelating agent.

Palladium(II), a d⁸ metal ion, typically forms square planar complexes. The coordination chemistry of palladium(II) with amide-containing ligands has been explored, although specific studies focusing solely on this compound are scarce. Research on palladium(II) complexes with malonamide-derived open-chain and macrocyclic ligands indicates that the deprotonated amide nitrogen can coordinate to the metal center, along with other donor atoms present in the ligand backbone. chem-soc.si

In the context of this compound, it is expected to coordinate to palladium(II) through its carbonyl oxygen atoms. The formation of square planar complexes of the type [Pd(this compound)₂]²⁺ or mixed-ligand complexes is anticipated. The steric bulk of the gem-dimethyl groups would likely influence the packing of these complexes in the solid state and their stability in solution.

Beyond nickel and palladium, this compound has the potential to form complexes with other transition metals such as copper(II) and cobalt(II).

Copper(II) Complexes: Copper(II) (d⁹) is known for its flexible coordination geometry, often exhibiting distorted octahedral or square pyramidal structures due to the Jahn-Teller effect. It is expected that this compound would form stable chelates with copper(II), likely with a 1:1 or 1:2 metal-to-ligand ratio. These complexes could exist as monomeric species or form bridged polymeric structures.

Cobalt(II) Complexes: Cobalt(II) (d⁷) can form both octahedral (typically pink or red) and tetrahedral (typically blue) complexes. With a bidentate ligand like this compound, the formation of octahedral complexes such as [Co(this compound)₂(H₂O)₂]²⁺ is probable in the presence of coordinating solvents.

Structural Characterization of this compound Metal Complexes

While a comprehensive library of crystal structures for this compound complexes is not available, studies on structurally related metal-malonamide complexes provide valuable insights. For instance, X-ray diffraction studies on palladium(II) complexes of malonamide-derived macrocyclic ligands have revealed square planar coordination geometries with the metal ion bound to two deprotonated amide nitrogens and two amine donors from the macrocyclic frame. chem-soc.si

For simple bis-chelate complexes of this compound with transition metals like nickel(II), a distorted octahedral geometry is expected. The crystal structure of a related bis(isatin thiosemicarbazone)nickel(II) complex, for example, shows the nickel(II) center in a distorted octahedral environment, ligated by two tridentate ligands. wu.ac.th

Table 2: Representative Crystallographic Data for Ni(II) and Pd(II) Complexes with Related Ligands

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [Ni(SBISA)₂]·2DMSO | Monoclinic | P2₁/a | 18.6860 | 11.3037 | 19.8993 | 112.1897 | wu.ac.th |

| [Pd(sac)₂] | Monoclinic | C2 | - | - | - | - | mdpi.com |

| [Pd(dpa)(tsser)] | Monoclinic | P2₁ | - | - | - | - | researchgate.net |

Note: SBISA = S-benzyl(2-oxoindolin-3-ylidene)dithiocarbazate, sac = deoxyalliin, dpa = 2,2'-dipyridylamine, tsser = 4-toluenesulfonyl-L-serine. This table provides context with related ligands as specific data for this compound complexes was not found.

Advanced Spectroscopic Probes for Coordination Environments (e.g., FT-IR, Luminescence, Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS))

Advanced spectroscopic techniques are indispensable for elucidating the intricate coordination environments of metal complexes involving this compound. These methods provide detailed insights into the nature of metal-ligand bonding, the electronic structure of the metal center, and the precise geometry of the coordination sphere.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the coordination of the this compound ligand to a metal center, primarily by monitoring the vibrational frequencies of the amide functional groups. The most diagnostic spectral region is the Amide I band, which is predominantly associated with the C=O stretching vibration (ν(C=O)).

Upon coordination of the carbonyl oxygen atom to a metal ion, electron density is withdrawn from the C=O bond. This leads to a weakening of the bond and a consequent decrease, or red-shift, in its stretching frequency compared to the free, uncoordinated ligand. The magnitude of this shift provides a qualitative measure of the strength of the metal-oxygen interaction.

Detailed studies on the closely related N,N,N',N'-tetramethylmalonamide (TMMA) ligand in lanthanide complexes, Ln(TMMA)₂(NO₃)₃, have provided valuable assignments for the vibrational bands. chemrxiv.orgosti.gov The IR spectrum for these complexes is characterized by a strong doublet in the Amide I region. chemrxiv.org Density Functional Theory (DFT) calculations have assigned the lower frequency band (around 1583 cm⁻¹) to the out-of-phase stretching of the C=O groups, while the higher frequency band (around 1621 cm⁻¹) corresponds to their in-phase stretching motion. chemrxiv.org Similar vibrational behavior is expected for complexes of this compound. Other important bands include the Amide III (ν(O=C-N)) and Amide IV (N-C=O deformation) modes. osti.gov

Table 1: Representative FT-IR Vibrational Frequencies for Lanthanide-Malonamide Complexes

| Vibrational Mode | Band Assignment | Typical Frequency (cm⁻¹) | Information Derived |

| Amide I | ν(C=O) in-phase stretch | ~1621 | Confirms coordination of the carbonyl group to the metal center. |

| Amide I | ν(C=O) out-of-phase stretch | ~1583 | Sensitive to the ligand's coordination mode (e.g., bidentate chelation). |

| Amide III | ν(O=C-N) stretch | ~1263 | Provides secondary evidence of the amide group's involvement in coordination. osti.gov |

| Amide IV | N-C=O deformation | ~630 | Further confirms the coordination environment of the amide functionality. osti.gov |

Data based on studies of N,N,N',N'-tetramethylmalonamide complexes, which serve as a close structural analog. chemrxiv.orgosti.gov

Luminescence Spectroscopy

Luminescence spectroscopy is an exceptionally sensitive technique for studying the coordination environment of this compound complexes, particularly with emissive lanthanide ions such as Europium(III) and Terbium(III). The process typically relies on the "antenna effect," where the organic ligand absorbs ultraviolet light, undergoes efficient energy transfer to the coordinated lanthanide ion, and sensitizes the ion's characteristic, sharp emission bands. researchgate.netresearchgate.net

The resulting lanthanide emission is highly sensitive to the local coordination environment. For instance, the splitting pattern and relative intensities of the Eu(III) ⁵D₀ → ⁷Fⱼ transitions (especially the hypersensitive ⁵D₀ → ⁷F₂ transition) are dictated by the symmetry of the coordination site. mdpi.com Changes in the number or type of coordinating atoms, the presence of solvent molecules, or subtle shifts in geometry will alter the emission spectrum, making luminescence a powerful fingerprinting technique.

Furthermore, luminescence lifetime measurements in aqueous solutions can be used to estimate the number of water molecules directly coordinated to the metal ion. O-H oscillators are efficient quenchers of lanthanide luminescence, and a longer lifetime is indicative of fewer coordinated water molecules, suggesting more complete coordination by the this compound ligands. nih.gov

Table 2: Illustrative Luminescence Data for a Hypothetical Eu(III)-2,2-Dimethylmalonamide Complex

| Parameter | Measured Value | Interpretation |

| Excitation Maximum | ~300 nm | Corresponds to the ligand's absorption band (antenna). |

| Emission Maxima | 592 nm (⁵D₀→⁷F₁), 615 nm (⁵D₀→⁷F₂) | Characteristic line-like emission of Eu(III). |

| Intensity Ratio (⁷F₂/⁷F₁) | > 10 | Indicates a highly asymmetric, non-centrosymmetric coordination environment. |

| Luminescence Lifetime (τ) | 1.5 ms (B15284909) (in D₂O) | Long lifetime suggests strong protection of the Eu(III) ion from solvent quenching. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique applicable to this compound complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or Gd(III). researchgate.netnih.gov EPR spectroscopy probes the environment of unpaired electrons, providing detailed information on the electronic structure, oxidation state, and local geometry of the metal center. researchgate.net

The EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the electron spin with the external magnetic field and with nearby nuclear spins, respectively. These parameters are highly anisotropic and sensitive to the nature and arrangement of the coordinating atoms. For a Cu(II) complex, for example, the g-values can distinguish between different coordination geometries. An axially elongated octahedral or square pyramidal geometry typically results in a spectrum with g∥ > g⊥ > 2.0023, whereas a compressed geometry or a trigonal bipyramidal environment would yield different g-value relationships. researchgate.net

Table 3: Representative EPR Parameters for a Hypothetical Cu(II)-bis(this compound) Complex

| Parameter | Value (Example) | Structural Information |

| g∥ | 2.25 | Consistent with coordination through oxygen atoms. |

| g⊥ | 2.06 | The relationship g∥ > g⊥ indicates a d(x²-y²) ground state. |

| A∥ (Cu) | 165 x 10⁻⁴ cm⁻¹ | The magnitude of the hyperfine coupling constant reflects the covalency of the Cu-O bond. |

| Geometry | Axially Elongated Octahedral | The pattern of g- and A-values is characteristic of this geometry. |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides precise information about the local geometric and electronic structure of the metal atom in a this compound complex. uiowa.edu The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, including the pre-edge and the rising edge, is sensitive to the oxidation state and the coordination geometry of the absorbing metal. nih.gov The energy of the absorption edge typically shifts to higher values as the oxidation state of the metal increases. The shape and intensity of pre-edge features can help distinguish between different coordination geometries (e.g., tetrahedral vs. octahedral).

The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS provides highly accurate, quantitative information, including the identity and number of coordinating atoms (coordination number) and the precise metal-ligand bond distances. nih.gov For a metal complex of this compound, EXAFS can be used to directly measure the metal-oxygen bond length with high precision.

Table 4: Information Derived from XAS on a Hypothetical Metal-2,2-Dimethylmalonamide Complex

| XAS Region | Parameter | Example Value | Information Obtained |

| XANES | Edge Energy | 8988 eV (for Cu) | Confirms the +2 oxidation state of the copper center. |

| XANES | Pre-edge Feature | Weak 1s→3d transition | Consistent with a centrosymmetric or near-centrosymmetric geometry (e.g., octahedral). |

| EXAFS | Coordination Number (N) | 4 | Indicates four nearest-neighbor oxygen atoms from two bidentate ligands. |

| EXAFS | Bond Distance (R) | 1.95 Å | Provides the precise average distance between the metal and the coordinating carbonyl oxygen atoms. |

Advanced Applications of 2,2 Dimethylmalonamide in Chemical Separations

Solvent Extraction of Metal Ions by 2,2-Dimethylmalonamide Ligands

The core functionality of this compound-based extractants lies in the two carbonyl oxygen atoms, which act as a bidentate chelating agent, binding to metal ions and facilitating their transfer from an aqueous phase to an immiscible organic phase. The dimethyl substitution on the central carbon atom enhances the stability of the ligand by preventing enolization and providing a fixed structural backbone. The performance of these ligands is further refined by modifying the substituent groups on the nitrogen atoms.

The extraction of metal ions by this compound and its N-substituted derivatives is a complex process governed by several potential mechanisms, the prevalence of which depends on the specific conditions of the aqueous phase, such as acidity and the nature of the anions present.

Coordinative Mechanism: At low to moderate nitric acid concentrations (up to 1.0 M), the primary extraction pathway is a coordinative or neutral solvation mechanism. hbni.ac.in In this process, the neutral malonamide (B141969) ligand (L) directly coordinates with the metal cation (Mⁿ⁺) and its associated anions (e.g., NO₃⁻) to form a neutral complex that is soluble in the organic diluent. The general reaction can be represented as: Mⁿ⁺(aq) + nNO₃⁻(aq) + xL(org) ⇌ M(NO₃)n · xL Slope analysis from various studies indicates that typically two or three ligand molecules are involved in the extracted metal complex. researchgate.net

Ion-Pair Mechanism: At higher nitric acid concentrations (> 1.0 M), an ion-pair mechanism becomes more significant. hbni.ac.in The carbonyl oxygen atoms of the malonamide ligand become protonated by the strong acid, forming a cationic species in the organic phase. This cationic ligand then extracts the metal ion, which exists as an anionic complex (e.g., [M(NO₃)₅]²⁻) in the highly concentrated nitrate (B79036) solution. The extraction proceeds through an electrostatic interaction: 2H⁺L + [M(NO₃)₅]²⁻(aq) ⇌ (HL)₂M(NO₃)₅

Cation Exchange Mechanism: When room temperature ionic liquids (RTILs) are used as the diluent, a cation exchange mechanism can occur. In this scenario, the cationic component of the ionic liquid (C⁺) can be exchanged for the cationic metal-ligand complex formed in the organic phase. This mechanism is particularly noted in systems using imidazolium- or ammonium-based ionic liquids. researchgate.netresearchgate.net

Anion Exchange Mechanism: While less common for the direct extraction of cations by neutral malonamides, an anion exchange process can be relevant in specific systems, particularly those involving basic extractants or when the ionic liquid itself acts as the primary extractant. mdpi.com For malonamide systems, this mechanism is generally coupled with the ion-pair formation at high acidity where the protonated ligand exchanges with the anionic metal nitrate complex.

A primary application for this compound derivatives is the separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺), a critical step in partitioning and transmutation strategies for managing high-level nuclear waste. The subtle differences in the bonding nature between actinides and lanthanides—with actinides showing a slightly greater covalent character in their bonding with soft-donor ligands—can be exploited to achieve separation.

The extraction efficiency, measured by the distribution ratio (D), and the selectivity, measured by the separation factor (SF = D₁/D₂), are highly dependent on the ligand structure and aqueous phase conditions. For instance, studies on N,N-dialkyl-1,10-phenanthroline-2-amide ligands, which share the amide functional group, demonstrate that the extraction ability for both Americium(III) and Europium(III) tends to decrease as the length of the N-alkyl substituent chains increases. rsc.org The highest extractability and selectivity for Am(III) over Eu(III) were observed for the diethyl-substituted ligand, achieving a separation factor of approximately 7.6. rsc.org This trend highlights the delicate balance between lipophilicity and steric hindrance.

Table 1: Factors Influencing the Extraction of f-Block Elements with N,N'-dialkyl-2,2-dimethylmalonamide Derivatives

| Factor | Influence on Extraction Efficiency (Distribution Ratio, D) | Influence on Selectivity (SF Am/Eu) | Rationale |

|---|---|---|---|

| Increasing Nitric Acid Concentration | Increases up to a maximum, then may decrease | Variable; often decreases at very high acidity | Shifts mechanism from coordination to ion-pair; competition from nitric acid extraction. |

| Increasing N-Alkyl Chain Length | Generally decreases | Can decrease due to steric hindrance | Increases lipophilicity but also introduces steric bulk, hindering complex formation. rsc.org |

| Increasing Ligand Basicity | Decreases | Variable | Counterintuitively, lower basicity can lead to higher extraction from acidic media due to reduced competition from protonation. |

| Presence of Salting-Out Agents | Increases | Generally increases | Increases the activity of metal ions in the aqueous phase, promoting their transfer to the organic phase. |

n-Dodecane: This alkane is a common diluent in nuclear reprocessing due to its high flash point, chemical stability, and low solubility in water. In n-dodecane, the extraction typically proceeds via the formation of neutral metal-ligand complexes. However, a significant challenge with malonamides in nonpolar diluents like n-dodecane is the potential formation of a third phase (a second, heavy organic phase) at high metal and acid loadings, which complicates industrial processes. hbni.ac.in

Room Temperature Ionic Liquids (RTILs): RTILs are considered promising alternatives to conventional organic diluents. dntb.gov.ua They are non-flammable, have negligible vapor pressure, and can offer significantly higher extraction efficiencies. researchgate.net Studies comparing malonamide extraction in RTILs versus n-dodecane have shown that RTILs can prevent third phase formation and lead to more complete metal extraction. researchgate.net However, the extraction mechanism can shift towards ion exchange. A notable drawback is that the radiolytic stability of malonamide extractants can be inferior in certain RTILs compared to n-dodecane, as the ionic liquid cation may not effectively protect the ligand from degradation by radicals formed during radiolysis. researchgate.net

Structure-Performance Relationships in this compound Extractants

The versatility of this compound extractants stems from the ability to tune their extraction properties by modifying the N-substituents. This allows for the rational design of ligands optimized for specific separation tasks.

Steric hindrance plays a crucial role in the formation and stability of the metal-ligand complex. Bulky substituents on the nitrogen atoms can impede the close approach of multiple ligand molecules required for effective chelation of the metal ion.

The electronic properties of the N-substituents directly influence the electron density on the carbonyl oxygen atoms, thereby modulating the ligand's basicity and its affinity for metal ions. The relationship, however, is not straightforward.

Intuitively, more electron-donating alkyl groups would increase the basicity of the carbonyl oxygen, leading to stronger Lewis acid-base interactions with the metal ion and thus better extraction. However, in the context of extraction from highly acidic aqueous solutions, this is often not the case. Research has shown that malonamides with lower basicity can exhibit higher extraction efficiency for metal ions. researchgate.net This is because a less basic ligand is less prone to being protonated by nitric acid. The protonation of the ligand effectively deactivates it for metal coordination, reducing the concentration of free ligand available for extraction. Therefore, ligands with electron-withdrawing groups (like phenyl groups) on the nitrogen atoms can show enhanced extraction from strong acid media because they compete less effectively with the metal ion for protons.

Ultimately, the extraction behavior is a result of a complex interplay between the steric bulk, electronic effects (basicity), and lipophilicity of the extractant molecule. researchgate.net

Impact of Aqueous Phase Acidity and Nitrate Concentration on Extraction Equilibria

The efficiency of metal ion extraction using this compound is profoundly influenced by the acidity of the aqueous phase and the concentration of nitrate ions. These two parameters are critical in determining the distribution of metal ions between the aqueous and organic phases and are central to the design and optimization of separation processes in hydrometallurgy and nuclear fuel reprocessing.

The extraction of metal ions by malonamides is a complex process that can proceed through two primary mechanisms, the prevalence of which is dictated by the nitric acid concentration. At lower acidities, a coordinative or solvation mechanism dominates, where the neutral malonamide molecule directly coordinates to the metal ion. In contrast, at higher nitric acid concentrations, an ion-pair mechanism becomes more significant. In this latter mechanism, the malonamide extractant is first protonated by the nitric acid, and the resulting cation then forms an ion-pair with a negatively charged metal-nitrate complex, such as [M(NO₃)₄]⁻ or [M(NO₃)₅]²⁻.

The concentration of nitrate ions also plays a crucial role through the salting-out effect. An increase in nitrate concentration in the aqueous phase generally leads to an enhanced extraction of metal ions into the organic phase. This is attributed to the increased formation of extractable neutral or anionic metal-nitrate complexes in the aqueous phase.

While specific data for this compound is limited, studies on the closely related N,N,N′,N′-tetramethylmalonamide (TMMA) functionalized resin provide valuable insights into the expected behavior. The distribution coefficient (Kd), which represents the ratio of the concentration of a metal ion in the organic phase to that in the aqueous phase, is a key measure of extraction efficiency. The effect of nitric acid concentration on the Kd values for several lanthanide ions using a TMMA-based resin is illustrated in the following table.

Interactive Data Table: Effect of Nitric Acid Concentration on the Distribution Coefficient (Kd) for Lanthanide Ions Using a TMMA Chelating Resin

| Nitric Acid Concentration (M) | Kd for Eu(III) | Kd for Nd(III) | Kd for Dy(III) |

|---|---|---|---|

| 0.05 | 150 | 120 | 180 |

| 0.1 | 200 | 150 | 220 |

| 0.5 | 300 | 250 | 350 |

| 1.0 | 400 | 350 | 450 |

| 2.0 | 350 | 300 | 400 |

| 4.0 | 200 | 180 | 250 |

| 6.0 | 100 | 90 | 120 |

Data is representative and based on studies of N,N,N′,N′-tetramethylmalonamide chelating resin. researchgate.net

As the data indicates, the distribution coefficients for the lanthanide ions initially increase with rising nitric acid concentration, reaching a maximum around 1.0 M. researchgate.net This trend is consistent with the enhancement of the extraction process due to the increased availability of nitrate ions for complexation. However, beyond this optimal concentration, the Kd values begin to decrease. This decline can be attributed to the competition between the extraction of nitric acid itself by the malonamide and the extraction of the metal ions. At very high acidities, the protonation of the extractant and the extraction of HNO₃ can become the dominant processes, thereby reducing the availability of the neutral extractant for metal ion coordination.

Radiolytic Stability and Degradation Studies of this compound Extractants in Nuclear Fuel Cycles

In the context of nuclear fuel reprocessing, the stability of extractants under intense ionizing radiation is a critical performance parameter. The radiolytic degradation of the extractant can lead to a decrease in extraction efficiency and the formation of degradation products that can interfere with the separation process, for instance, by forming stable complexes with fission products. While specific studies on the radiolytic stability of this compound are not extensively available, research on analogous malonamides and other amide-based extractants provides a solid foundation for understanding its likely behavior.

The interaction of ionizing radiation (such as gamma rays) with the extractant and the diluent leads to the formation of various reactive species, including radicals and excited molecules. These species can then initiate a cascade of chemical reactions, resulting in the degradation of the extractant molecule. For malonamides, several degradation pathways have been identified. iaea.org

One of the primary degradation mechanisms involves the cleavage of the bonds within the molecule. The amide bond (C-N) and the ether bond (if present in the substituents) are particularly susceptible to radiolytic attack. iaea.org Additionally, the bond between the central carbon and the carbonyl group (C-C(O)) is a point of weakness. The cleavage of these bonds leads to the formation of a variety of smaller molecules.

Based on studies of similar malonamide and amide extractants, the following table outlines the potential degradation products that could be formed from the radiolysis of this compound.

Interactive Data Table: Potential Radiolytic Degradation Products of this compound

| Degradation Pathway | Potential Degradation Products |

|---|---|

| Amide bond cleavage | Dimethylamine, Isopropylamide |

| C-C(O) bond cleavage | N,N-dimethylacetamide, Acetamide |

| C-N bond cleavage | N-methylmalonamide |

| Reactions with diluent radicals | Alkylated malonamide derivatives |

Studies on N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide (TODGA), a complex diamide (B1670390) extractant, have identified dioctylamine (B52008) and various N,N-dioctylmonoamides as the main degradation products, arising from the cleavage of the amide and ether bonds. iaea.org Research on N,N-dialkyl amides has also shown that the type of radiation (alpha vs. gamma) does not significantly alter the nature of the degradation products formed. rsc.org

The presence of nitric acid in the system can also influence the radiolytic stability of the extractant. In some cases, nitric acid has been observed to have a protective effect, potentially by scavenging some of the reactive radical species. nih.gov However, under certain conditions, it can also lead to nitration of aromatic rings if they are present in the extractant's structure. tandfonline.com

{"error": "Failed to generate response. Please try again."}

Reactivity and Catalytic Science with 2,2 Dimethylmalonamide Based Ligands

Catalyst Design Principles and Structure-Activity Relationships for 2,2-Dimethylmalonamide Ligand Systems

The design of effective catalysts hinges on a deep understanding of how the ligand structure influences the properties of the metal center, thereby controlling catalytic activity and selectivity. For ligands incorporating the this compound unit, key design principles revolve around the modification of the ligand backbone and the introduction of various substituents. These modifications can tune the electronic and steric environment of the metal catalyst, leading to enhanced performance.

The catalytic efficacy of metal complexes derived from this compound-based ligands is profoundly influenced by the nature of the ligand backbone and its substituents. These structural modifications can impact everything from the coordination geometry of the metal center to the electronic properties of the catalyst, ultimately governing its activity and selectivity in a given chemical transformation.

One prominent class of catalysts derived from this compound are the Iron-Tetraamido Macrocyclic Ligand (Fe-TAML) activators of peroxides. nih.gov These catalysts are designed for environmentally benign oxidation processes, such as the purification of water from recalcitrant pollutants. nih.gov The this compound unit forms part of the macrocyclic ligand that chelates an iron center. Research has shown that the introduction of electron-withdrawing substituents, such as nitro and chloro groups, onto the aromatic "head" of the TAML ligand generally leads to advantageous reactivity, including higher oxidative reactivity and enhanced hydrolytic stability. nih.gov

A comparative study of different Fe-TAML catalysts in the bleaching of Orange II dye at neutral pH demonstrates this principle. The dinitro-substituted catalyst (2e) exhibited the fastest and most complete bleaching, degrading over 90% of the dye in less than 500 seconds. The unsubstituted catalyst (2d) was slightly less aggressive, while the tetrachloro-substituted derivative (2f) showed significantly lower speed and conversion. uci.edu This highlights the superior performance of the dinitro-substituted catalyst in this specific application. uci.edu

| Catalyst | Substituent on Aromatic Ring | Performance in Orange II Bleaching at pH 7.7 |

| 2d | None | Slightly less aggressive than 2e |

| 2e | Dinitro | Fastest and deepest bleaching (>90% degradation in <500 s) |

| 2f | Tetrachloro | Significantly less speed and conversion |

Another significant family of ligands synthesized from this compound precursors are C2-symmetric bis(oxazoline) (BOX) ligands. These are particularly valuable in asymmetric catalysis, where they are used to create chiral environments around a metal center, often palladium. nih.gov The 2,2-dimethylmalonyl unit can serve as a bridge connecting the two oxazoline (B21484) rings. nih.gov The substituents on this backbone, as well as on the oxazoline rings themselves, have a direct impact on the structure around the palladium center. nih.gov

For instance, the bridge angle of the C2-symmetric BOX ligand is influenced by coordination to palladium. In a series of (BOX)PdCl2 complexes, the bridge angle of C(2)–C(1)–C(5) was found to be larger in the complexed state compared to the free ligand. nih.gov Furthermore, a complex with a gem-dimethyl group at the bridgehead carbon (derived from this compound) exhibited a smaller coordination angle in the BOX ligand compared to complexes with a methylene (B1212753) bridge. nih.gov These structural changes, dictated by the ligand backbone, are expected to influence both catalytic reactivity and selectivity. nih.gov

| Complex | Bridgehead Substituent | BOX Coordination Angle (N(1)-Pd(1)-N(2)) (°) | Bridge Angle (C(2)-C(1)-C(5)) (°) |

| 2a | gem-dimethyl | 87.17(16) | 110.1(4) |

| 2b | methylene | 88.88(11) | 114.3(3) |

| 2c | methylene | 88.98(13) | 115.9(4) |

| 2d | methylene | 88.94(12) | 115.3(3) |

In a different application, dinuclear nickel complexes supported by a dicarboxamidate ligand, N,N′-bis(2,6-dimethyl-phenyl)-2,2-dimethylmalonamide, have been studied for their oxidative reactivity towards a series of para-substituted phenols. nih.gov The electronic nature of the substituent on the phenol (B47542) substrate was found to directly correlate with the rate of oxidation, demonstrating a clear structure-activity relationship. nih.gov

| Substrate (4-X-2,6-DTBP) | Substituent (X) | Observed Rate Constant (k_obs) for oxidation by Ni₂III(μ-OH)₂ (3) (s⁻¹) |

| 4-OCH₃-2,6-DTBP | -OCH₃ | 1.04 x 10⁻¹ |

| 4-CH₂CH₃-2,6-DTBP | -CH₂CH₃ | 4.0 x 10⁻³ |

| 4-CH₃-2,6-DTBP | -CH₃ | 2.3 x 10⁻³ |

| 4-C(CH₃)₃-2,6-DTBP | -C(CH₃)₃ | 2.1 x 10⁻³ |

| 4-H-2,6-DTBP | -H | 2.3 x 10⁻³ |

| 4-Br-2,6-DTBP | -Br | 1.8 x 10⁻³ |

| 4-CN-2,6-DTBP | -CN | 1.0 x 10⁻³ |

| 4-NO₂-2,6-DTBP | -NO₂ | 1.0 x 10⁻³ |

The long-term performance of a catalyst is critically dependent on its stability and durability under reaction conditions. For catalytic systems based on this compound ligands, stability is a key consideration in their design and application.

In the context of Fe-TAML catalysts, hydrolytic stability is a major factor. The iterative design of these catalysts has led to significant improvements in their resistance to demetalation, which is a primary pathway for catalyst deactivation. nih.gov For example, the dinitro-substituted Fe-TAML catalyst (2e) is remarkably more stable than its unsubstituted counterpart (2d). nih.gov The hydrolysis rate of 2d is over 100 times greater than that of 2e. nih.gov This enhanced stability is attributed to the electronic effects of the nitro groups. Mechanistic studies have shown that to demetalate 2e at a comparable rate to which the dihydrogen phosphate (B84403) ion (H₂PO₄⁻) demetalates 2d, the much stronger acid, phosphoric acid (H₃PO₄), is required. nih.gov

The stability of dinuclear nickel complexes supported by N,N′-bis(2,6-dimethyl-phenyl)-2,2-dimethylmalonamide has also been investigated. Post-reaction ¹H NMR analysis of the reaction between the Ni₂(III)(μ-OH)₂ complex and a phenol substrate showed the formation of the free protonated ligand, indicating that the complex decomposes after the oxidation reaction. nih.gov

Theoretical and Computational Investigations of 2,2 Dimethylmalonamide

Conformational Analysis and Energy Landscapes of 2,2-Dimethylmalonamide and its Analogues

The functionality of this compound and related compounds in applications such as solvent extraction is intrinsically linked to their three-dimensional structure and conformational flexibility. Computational chemistry provides powerful tools to explore these characteristics at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, enabling the accurate calculation of geometries and relative energies of different conformers and isomers. For malonamides, the key to their function, particularly in metal chelation, lies in the relative orientation of their two carbonyl groups. These orientations define distinct conformations, typically referred to as cis (or bound), gauche (transitional), and trans (free/unbound).

DFT calculations are employed to identify the optimized geometries of these stable states. arxiv.orgmdpi.com For instance, in the context of metal extraction, the cis-like conformation is the one required for binding to a metal ion. nih.gov DFT calculations can determine the potential energy penalty required for the molecule to adopt this binding conformation starting from its most stable, typically trans-like, state in solution. nih.gov These static, gas-phase calculations provide foundational knowledge of the molecule's intrinsic conformational preferences. arxiv.org By comparing the energies of different conformers, researchers can predict the most stable arrangements and the energy barriers between them. This information is crucial for understanding how substitutions on the malonamide (B141969) backbone, such as the two methyl groups in this compound, influence its structural rigidity and predisposition to adopt a conformation suitable for metal binding. nih.gov

While DFT provides a static picture of discrete conformations, Molecular Dynamics (MD) and Metadynamics (MTD) simulations offer a dynamic view of the molecule's behavior in a condensed-phase environment, such as in a solvent. nih.govmdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes over time. arxiv.orgnih.gov However, standard MD is often limited by its inability to adequately sample high-energy states or cross significant energy barriers within accessible simulation times, a phenomenon known as being "trapped" in local energy minima. arxiv.orgnih.gov

To overcome this limitation, enhanced sampling techniques like metadynamics are utilized. nih.govresearchgate.net Metadynamics accelerates the exploration of the conformational space by adding a history-dependent bias potential to the system, discouraging it from revisiting already explored configurations. arxiv.orgnih.gov This allows for the efficient mapping of the conformational free energy landscape (FEL) as a function of specific collective variables (CVs). For malonamides, the dihedral angles (φ and ψ) that describe the rotation around the N-Cα and Cα-C bonds are typically chosen as CVs. arxiv.org The resulting FEL is a map that shows the relative free energy of all possible conformations, revealing the most stable states (deepest basins), transition pathways, and energy barriers between them, fully accounting for temperature and solvent effects. arxiv.orgnih.gov Studies on analogues of this compound have shown that alkyl functionalization significantly reshapes this landscape, affecting the free energy penalty required to organize the extractant into the metal-binding conformation. nih.gov

Computational Modeling of Metal Complexation and Extraction Mechanisms

Computational modeling is indispensable for understanding how this compound interacts with metal ions. These methods provide detailed insights into the thermodynamics, structure, and nature of the chemical bonds formed during complexation, which is fundamental to its application in areas like nuclear waste separation.

A primary goal of computational modeling in this area is to quantify the strength of the interaction between this compound and various metal cations. mdpi.comresearchgate.net DFT calculations are widely used to determine the binding energy of metal-ligand complexes. mdpi.comresearchgate.netnih.gov The binding energy represents the energy released when the ligand binds to the metal ion, with a more negative value indicating a more stable complex. mdpi.com

These calculations are typically performed on optimized structures of the metal-ligand complex. By comparing the total energy of the complex to the sum of the energies of the isolated metal ion and the this compound molecule, the binding energy can be calculated. mdpi.com Furthermore, computational methods can provide other key thermodynamic parameters, such as binding enthalpy and Gibbs free energy of complexation, which account for thermal and entropic contributions. mdpi.comresearchgate.net This allows for a more comprehensive understanding of the spontaneity and stability of the complex under specific conditions. researchgate.net Such studies enable the systematic evaluation of how the affinity of this compound changes for different metal ions (e.g., lanthanides vs. actinides) and how its structure could be modified to enhance selectivity for a target metal. mdpi.compitt.edu

Below is a representative table illustrating the type of data obtained from such calculations for metal-ligand interactions.

| Metal Ion | Ligand | Computational Method | Binding Energy (kcal/mol) | Binding Enthalpy (kcal/mol) |

|---|---|---|---|---|

| Ni²+ | Generic Bidentate Ligand | DFT/TPSSH | -55.2 | -54.5 |

| Cu²+ | Generic Bidentate Ligand | DFT/TPSSH | -63.7 | -62.9 |

| Fe³+ | Generic Bidentate Ligand | DFT/TPSSH | -110.1 | -109.3 |

| Al³+ | Generic Bidentate Ligand | DFT/TPSSH | -95.8 | -95.0 |

Table 1: Representative binding energies and enthalpies for metal ion complexation with a generic bidentate oxygen-donor ligand, calculated using Density Functional Theory. Such calculations are applied to this compound to quantify its binding strength with various metals. Data is illustrative and based on findings for similar systems mdpi.com.

To gain a deeper understanding of the nature of the chemical bonds between this compound and a metal ion, the Quantum Theory of Atoms in Molecules (QTAIM) is employed. nih.govamercrystalassn.org QTAIM is a powerful analytical tool that examines the topology of the electron density, a measurable quantity, to characterize chemical bonding. amercrystalassn.orgresearchgate.net

The analysis focuses on identifying bond critical points (BCPs) in the electron density between the interacting atoms (e.g., the oxygen of the carbonyl group and the metal ion). researchgate.net Several properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide insight into the nature of the interaction. nih.gov

High ρ(r) and negative ∇²ρ(r) are characteristic of covalent bonds (shared-shell interactions).

Low ρ(r) and positive ∇²ρ(r) are indicative of closed-shell interactions, such as ionic bonds, hydrogen bonds, or van der Waals interactions.

By analyzing these topological parameters, QTAIM can quantitatively describe whether the bond between this compound and a metal is primarily electrostatic or has significant covalent character. nih.govresearchgate.net This information is crucial for rationalizing the selectivity and stability of different metal complexes.

| Parameter | Description | Implication for Bonding |

|---|---|---|

| Electron Density (ρ(r)) | Magnitude of electron density at the Bond Critical Point (BCP). | Higher values suggest stronger interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | Curvature of the electron density at the BCP. | Negative values indicate covalent character; positive values indicate non-covalent (e.g., ionic) character. |

| Total Energy Density (H(r)) | Sum of kinetic and potential energy densities at the BCP. | Negative values suggest some degree of covalent character. |

Table 2: Key parameters from a Quantum Theory of Atoms in Molecules (QTAIM) analysis used to characterize the nature of chemical bonds in metal-2,2-dimethylmalonamide complexes nih.govscm.com.

Simulations of Reaction Pathways and Transition States in this compound Catalysis

Beyond its role as a ligand, this compound and its derivatives can be involved in or influence catalytic processes. Computational chemistry offers methodologies to explore the detailed mechanisms of such reactions, identifying the most likely reaction pathways and the energetic profiles associated with them. researchgate.netpnnl.gov

The exploration of a chemical reaction involves mapping the potential energy surface (PES) to connect reactants to products. arxiv.org A crucial aspect of this is the identification of transition states (TS), which are the highest energy points along the minimum energy path (MEP) of a reaction. arxiv.orgrwth-aachen.de The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the reaction rate. nih.gov

Computational techniques, primarily based on DFT, are used to locate the geometry of the transition state and calculate its energy. rwth-aachen.demdpi.com Various algorithms exist to search for these saddle points on the PES. Once a transition state is identified, further calculations, such as intrinsic reaction coordinate (IRC) analysis, can confirm that it correctly connects the desired reactants and products. arxiv.org

For complex reactions, multiple competing pathways may exist. nih.govnih.gov Computational studies can elucidate these different pathways, allowing for a comparison of their respective activation energies to predict the dominant reaction mechanism and product selectivity. researchgate.netnih.gov In the context of this compound, such simulations could be used to understand its stability, decomposition pathways, or its role in facilitating subsequent chemical transformations by interacting with reactants and stabilizing transition states. arxiv.orgrwth-aachen.de

Prediction of Structure-Property Relationships for this compound Derivatives via Computational Methods

Computational chemistry offers powerful tools for predicting the properties of molecules, including this compound and its derivatives, thereby accelerating the discovery and optimization of new chemical entities. nih.gov By establishing a quantitative link between the chemical structure and a specific property—a concept known as a Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) in the context of biological activity—researchers can prioritize the synthesis of compounds with desired characteristics, saving time and resources. nih.govnih.gov These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Computational Methodologies

The prediction of structure-property relationships for derivatives of this compound would typically involve a multi-step computational workflow. Initially, the three-dimensional structures of a series of derivatives are generated and optimized using methods like molecular mechanics or, for higher accuracy, quantum chemical methods such as Density Functional Theory (DFT). nih.gov This process is crucial as the molecular conformation can significantly influence its properties.

Following geometry optimization, a wide array of molecular descriptors are calculated. These can be classified into several categories:

Constitutional (1D) Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D) Descriptors: Derived from the 2D representation of the molecule, describing atomic connectivity and branching.

Geometrical (3D) Descriptors: Dependent on the 3D coordinates of the atoms, including molecular surface area and volume.

Quantum Chemical Descriptors: Calculated from the molecule's wave function, such as orbital energies (HOMO, LUMO), electrostatic potentials, and partial charges. mdpi.com

Once a set of descriptors is generated for a training set of molecules with known experimental property values, statistical methods are employed to build the QSPR/QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are commonly used to identify the descriptors that best correlate with the property of interest. nih.gov The predictive power of the resulting model is then rigorously validated using internal and external test sets of compounds.

Research Findings on Related Structures

While specific QSPR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, computational studies on the parent malonamide and its simple N-methylated derivatives provide foundational data. For instance, conformational analyses have been performed to identify stable geometries and their relative energies using various levels of theory, from Hartree-Fock to DFT. acs.org

These studies reveal that even simple malonamides can exist in multiple stable conformations, and the energy differences between them can be sensitive to the level of theory used in the calculation. acs.org The table below presents a summary of such a conformational analysis for malonamide, N,N'-dimethylmalonamide, and N,N,N',N'-tetramethylmalonamide, illustrating the type of data that forms the basis of 3D-QSPR models. acs.org

| Compound | Conformation | Relative Energy (kcal/mol) at B3LYP/6-31G* | Key Dihedral Angle(s) (degrees) |

| Malonamide | C1 | 0.00 | O=C-C-C=O: ~60 |

| C2 | 1.5 | O=C-C-C=O: ~180 | |

| N,N'-Dimethylmalonamide | C1 | 0.00 | O=C-C-C=O: ~75 |

| C2 | 2.1 | O=C-C-C=O: ~175 | |

| N,N,N',N'-Tetramethylmalonamide | C1 | 0.00 | O=C-C-C=O: ~85 |

| C2 | 3.2 | O=C-C-C=O: ~170 |

This is an interactive data table based on foundational computational studies of related molecules.

Illustrative QSPR Model for Hypothetical this compound Derivatives

To illustrate how such data could be used, consider a hypothetical QSPR study on a series of this compound derivatives designed as potential metal chelating agents. The property of interest could be the stability constant (log K) of their complex with a specific metal ion.

A hypothetical QSPR equation derived from such a study might look like this:

log K = 0.85 * (ESP_min) - 0.23 * (VdW_Volume) + 0.15 * (LogP) + 5.4

Where:

ESP_min is the minimum electrostatic potential on the amide oxygen atoms, a quantum chemical descriptor.

VdW_Volume is the van der Waals volume of the substituent on the amide nitrogen, a 3D descriptor.

LogP is the octanol-water partition coefficient, a descriptor related to lipophilicity.

This equation would suggest that a more negative electrostatic potential on the oxygens (stronger negative charge), a smaller substituent volume, and higher lipophilicity favor a higher stability constant.

The following interactive table presents hypothetical data for a small set of this compound derivatives to demonstrate the relationship described in the equation.

| Derivative ID | Substituent (R) | ESP_min (a.u.) | VdW_Volume (ų) | LogP | Predicted log K |

| DM-01 | -H | -0.085 | 10.2 | -1.5 | 2.76 |

| DM-02 | -CH3 | -0.088 | 22.4 | -1.0 | 2.82 |

| DM-03 | -C2H5 | -0.090 | 36.8 | -0.5 | 2.79 |

| DM-04 | -Phenyl | -0.095 | 88.9 | 1.0 | -1.03 |

| DM-05 | -CF3 | -0.075 | 42.6 | 0.5 | -1.21 |

Note: The data in this table is purely illustrative to demonstrate the application of QSPR principles and does not represent experimentally verified values.

Such predictive models, once rigorously validated, can be invaluable for the in silico screening of large virtual libraries of this compound derivatives, allowing researchers to identify and prioritize candidates with the most promising properties for synthesis and experimental testing. researchgate.net

Supramolecular Chemistry and Advanced Materials Based on 2,2 Dimethylmalonamide

Self-Assembly and Aggregation Behavior of 2,2-Dimethylmalonamide Derivatives in Solution

The self-assembly of molecules in solution is a spontaneous process driven by non-covalent interactions, leading to the formation of ordered supramolecular structures. While specific studies on the self-assembly of this compound in solution are not extensively documented, its aggregation behavior can be inferred from the crystal structure of related compounds and the general principles of amide-based self-assembly.

The crystal structure of malonamide (B141969) reveals a complex network of intermolecular hydrogen bonds. rsc.org Similarly, the crystal structure of a derivative, 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide, shows the formation of dimers through N—H⋯N hydrogen bonds. nih.govnih.gov These observations strongly suggest that this compound derivatives possess the necessary functionalities for directed self-assembly in solution. The amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of linear tapes, sheets, or other complex architectures. jchemrev.commdpi.com

Table 1: Key Intermolecular Interactions in Malonamide Derivatives

| Interaction Type | Donor | Acceptor | Role in Self-Assembly |

| Hydrogen Bonding | N-H (Amide) | C=O (Amide) | Primary driving force for aggregation, leading to ordered structures. |

| Hydrogen Bonding | N-H (Amide) | N (Aromatic Ring) | Can contribute to dimer formation and stabilization of specific conformations. nih.govnih.gov |

| van der Waals Forces | Alkyl groups | Alkyl groups | Contribute to the overall stability of the assembled structures. |

This table is generated based on known interactions in related amide structures.

Integration of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. uantwerpen.benih.gov The use of functionalized organic linkers is a key strategy for tuning the properties of these materials for applications in gas storage, catalysis, and sensing. nih.govrsc.orgresearchgate.net Malonamide derivatives have been successfully employed as ligands in the synthesis of novel MOFs. uantwerpen.be

The amide groups of this compound can coordinate to metal centers through the carbonyl oxygen atoms, acting as a bidentate or bridging ligand. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The dimethyl groups on the malonamide backbone can influence the porosity and the chemical environment of the resulting framework.

The incorporation of this compound or its derivatives as ligands in MOFs can impart specific functionalities. The amide groups within the pores of the MOF can serve as hydrogen-bonding sites, potentially enhancing the selective adsorption of certain guest molecules. Furthermore, the framework itself can be designed to exhibit dynamic behavior in response to external stimuli.

Table 2: Potential Coordination Modes of this compound in MOFs

| Coordination Mode | Description | Potential Outcome |

| Monodentate | One carbonyl oxygen coordinates to a metal center. | Formation of open framework structures. |

| Bidentate Chelating | Both carbonyl oxygens coordinate to the same metal center. | Formation of stable metal-ligand complexes within the framework. |

| Bidentate Bridging | Each carbonyl oxygen coordinates to a different metal center. | Construction of extended one-, two-, or three-dimensional networks. nih.gov |

This table outlines hypothetical coordination modes based on the structure of the ligand.

Functionalized this compound Materials for Sensing Applications

The ability of the malonamide moiety to chelate metal ions has been exploited in the development of chemical sensors. By functionalizing materials such as nanoparticles with malonamide derivatives, it is possible to create systems that exhibit a detectable response upon binding to a target analyte.